N-cycloheptylpiperidin-4-amine
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Overview
Description
N-cycloheptylpiperidin-4-amine is a compound belonging to the piperidine class of chemicals Piperidines are six-membered heterocyclic compounds containing one nitrogen atom this compound is characterized by a cycloheptyl group attached to the nitrogen atom of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptylpiperidin-4-amine typically involves the reaction of cycloheptylamine with piperidin-4-one. One common method involves the reduction of the imine intermediate formed from the condensation of cycloheptylamine and piperidin-4-one using sodium triacetoxyborohydride as a reducing agent . The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-cycloheptylpiperidin-4-one.
Reduction: Reduction of the compound can lead to the formation of this compound derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used to introduce halogen atoms into the compound.
Major Products Formed
Oxidation: N-cycloheptylpiperidin-4-one
Reduction: Various this compound derivatives
Substitution: Halogenated this compound derivatives
Scientific Research Applications
N-cycloheptylpiperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of various chemical products, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of N-cycloheptylpiperidin-4-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. For example, piperidine derivatives are known to inhibit certain enzymes involved in the biosynthesis of essential biomolecules . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound of N-cycloheptylpiperidin-4-amine, widely used in organic synthesis and medicinal chemistry.
N-methylpiperidin-4-amine: A similar compound with a methyl group instead of a cycloheptyl group.
N-cyclohexylpiperidin-4-amine: A compound with a cyclohexyl group instead of a cycloheptyl group.
Uniqueness
This compound is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
886506-57-6 |
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Molecular Formula |
C12H24N2 |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
N-cycloheptylpiperidin-4-amine |
InChI |
InChI=1S/C12H24N2/c1-2-4-6-11(5-3-1)14-12-7-9-13-10-8-12/h11-14H,1-10H2 |
InChI Key |
WVWVYEJJBYWAOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC2CCNCC2 |
Origin of Product |
United States |
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